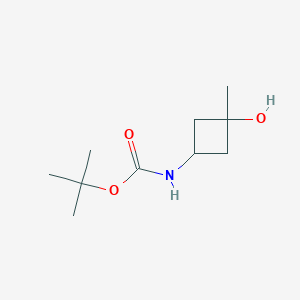

cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-hydroxy-3-methylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-5-10(4,13)6-7/h7,13H,5-6H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBARZYXJRKEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101140484 | |

| Record name | Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101140484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-12-7 | |

| Record name | Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101140484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of cis-tert-Butyl 3-hydroxy-3-methylcyclobutylcarbamate

Executive Summary

The cyclobutane scaffold has emerged as a critical pharmacophore in modern medicinal chemistry, particularly in the design of JAK inhibitors (e.g., Abrocitinib). The 1,3-disubstituted cyclobutane motif offers a unique vector for rigidifying the molecular backbone while maintaining specific spatial orientations of hydrogen bond donors/acceptors.

This guide details the synthesis of cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate , a key intermediate where the hydroxyl and carbamate groups reside on the same face of the ring. The synthesis centers on the nucleophilic addition of a methyl organometallic reagent to tert-butyl (3-oxocyclobutyl)carbamate.

Key Technical Challenges:

-

Stereoselectivity: Grignard addition to 3-substituted cyclobutanones yields a mixture of cis and trans isomers.

-

Stoichiometry: The acidic carbamate proton (NH) consumes one equivalent of the nucleophile, requiring precise excess of reagent.

-

Purification: The diastereomers possess similar polarity, requiring optimized chromatographic separation.

Retrosynthetic Analysis & Strategy

The most robust route utilizes the commercially available or easily accessible tert-butyl (3-oxocyclobutyl)carbamate. The transformation is a direct 1,2-addition to the ketone.

Critical Process Parameter (CPP) - Reagent Selection: While Methyllithium (MeLi) is more reactive, Methylmagnesium bromide (MeMgBr) is preferred for process safety and slightly better chelation control, which can influence the diastereomeric ratio (dr).

Reaction Pathway:

Figure 1: Synthetic pathway and divergence of isomers.

Detailed Experimental Protocol

Materials & Stoichiometry[1]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| tert-Butyl (3-oxocyclobutyl)carbamate | 185.22 | 1.0 | Limiting Reagent |

| Methylmagnesium bromide (3.0 M in Et2O) | 119.24 | 3.5 | Nucleophile |

| Tetrahydrofuran (THF) | 72.11 | 10-15 V | Solvent (Anhydrous) |

| Ammonium Chloride (sat. aq.) | 53.49 | Excess | Quench |

Why 3.5 Equivalents? The first equivalent of MeMgBr acts as a base, deprotonating the carbamate N-H. The second equivalent attacks the ketone. The additional 1.5 equivalents ensure complete conversion and account for adventitious moisture or reagent degradation.

Step-by-Step Methodology

Step 1: Reactor Setup

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Charge the flask with tert-butyl (3-oxocyclobutyl)carbamate (1.0 equiv) and anhydrous THF (10 volumes).

-

Cool the solution to -78 °C using a dry ice/acetone bath. Note: Cooling is critical to minimize side reactions and improve the kinetic control of the addition.

Step 2: Nucleophilic Addition

-

Add MeMgBr (3.5 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 30 minutes.

-

Observation: A white precipitate (magnesium salt of the amine) may form. This is normal.

-

-

Maintain internal temperature below -65 °C during addition.[1]

-

After addition, allow the reaction to warm slowly to 0 °C over 2 hours.

-

Monitor by TLC (50% EtOAc/Hexanes).[1] The starting ketone (Rf ~0.5) should disappear.[1]

Step 3: Quench & Workup

-

Cool the mixture back to 0 °C.

-

Safety Warning: Quench carefully with saturated aqueous NH4Cl. Methane gas evolution will occur.[1]

-

Dilute with EtOAc and separate phases.

-

Extract the aqueous layer with EtOAc (2x).[1]

-

Wash combined organics with brine, dry over Na2SO4, filter, and concentrate in vacuo.

Purification & Isomer Separation[1]

The crude residue typically contains a mixture of cis and trans isomers (ratios vary from 1:1 to 3:1 depending on exact conditions).

Chromatography Strategy:

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Eluent: Gradient of 0% to 60% EtOAc in Hexanes (or Heptane).[1]

-

Elution Order:

-

Trans-isomer: (Hydroxyl trans to Carbamate) typically elutes first (less polar).[1]

-

Cis-isomer: (Hydroxyl cis to Carbamate) typically elutes second (more polar due to potential intramolecular H-bonding interactions with the carbamate carbonyl or simple dipole alignment).

-

Note: Verify fractions by NMR before pooling. The separation is often difficult; a slow gradient is required.

Characterization & Validation

To ensure the integrity of the cis-isomer, 1H NMR is the primary validation tool.

Diagnostic Signals (400 MHz, CDCl3):

| Moiety | cis-Isomer (Target) | trans-Isomer | Mechanistic Insight |

| Methyl (C-Me) | ~1.38 - 1.42 ppm (Singlet) | ~1.28 - 1.32 ppm (Singlet) | The methyl group in the cis isomer is often deshielded relative to the trans due to the anisotropy of the carbamate. |

| Methine (CH-NH) | ~3.8 - 4.0 ppm | ~4.1 - 4.3 ppm | The ring pucker places the methine proton in different magnetic environments. |

Structure Validation Workflow:

Figure 2: Analytical logic for stereochemical assignment.

Safety & Scale-Up Considerations

Process Safety[1]

-

Exotherm Control: The addition of Grignard to the ketone is highly exothermic. On a large scale (>100g), active cooling (jacketed reactor) and strictly controlled dosing rates are mandatory.

-

Gas Evolution: Quenching produces methane.[1] Ensure adequate ventilation and scrubber capacity.[1]

Impurity Profile[1]

-

Over-addition: If the quench is delayed or temperature is not controlled, side reactions involving the carbamate carbonyl (attacking the Boc group) can occur, though steric bulk usually protects it.

-

Elimination: Acidic workup can lead to dehydration of the tertiary alcohol to the alkene. Use neutral or mildy basic workup conditions (sat. NH4Cl is generally safe).[1]

References

-

Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine derivatives."[1] World Intellectual Property Organization, WO 2013/025628, 2013. (Describes the synthesis of JAK inhibitor intermediates including the cis-3-hydroxy-3-methylcyclobutyl moiety).

-

Dow, R. L., et al. "Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Atopic Dermatitis." Journal of Medicinal Chemistry, 2021, 64(21), 15600–15617. (Provides context on the medicinal chemistry utility of the scaffold). [1]

-

Organic Syntheses. "General procedures for Grignard additions to ketones." Organic Syntheses, Coll.[2] Vol. 6, p.737 (1988). (Foundational reference for Grignard stoichiometry and handling).

-

Vertex Pharmaceuticals. "Inhibitors of Sodium Channels."[1] World Intellectual Property Organization, WO 2018/112157. (Additional industrial protocol for the synthesis and separation of cyclobutyl carbamates).

Sources

The Impossible Ring: A Technical Guide to Substituted Cyclobutanes

Topic: Discovery and History of Substituted Cyclobutanes in Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Defying Strain Theory

For the drug discovery chemist, the cyclobutane ring represents a unique intersection of structural rigidity and metabolic stability. Historically, however, its very existence was a matter of intense debate. In the late 19th century, Adolf von Baeyer’s Strain Theory (1885) postulated that rings deviating from the ideal tetrahedral angle (109.5°) would be unstable. While cyclopropane was accepted as a "bent bond" anomaly, cyclobutane—with its theoretical 90° angles—was predicted to be too strained to exist.

We now know that cyclobutane is not planar but puckered (butterfly conformation), with a dihedral angle of approximately 25–35°. This puckering relieves torsional strain caused by eclipsing hydrogens, despite slightly increasing angle strain. The total ring strain energy (RSE) is approximately 26.5 kcal/mol , a high-energy payload that modern synthetic chemists exploit for ring-opening reactions and that medicinal chemists use to lock pharmacophores in precise 3D orientations.

Historical Evolution: From Willstätter to Woodward-Hoffmann

The First Synthesis (1907)

The skepticism regarding cyclobutane was shattered by Richard Willstätter in 1907. Contrary to the prevailing belief that such a ring would instantly rupture, Willstätter synthesized cyclobutane by the reduction of 1,4-dihalobutanes using sodium metal. This landmark experiment proved that while strained, the kinetic barrier to ring opening was sufficient for isolation.

The Photochemical Era & Orbital Symmetry (1960s)

The "Golden Age" of cyclobutane synthesis arrived with the understanding of pericyclic reactions. Thermal [2+2] cycloadditions of simple alkenes were observed to be forbidden, yet photochemical variants proceeded with high efficiency. This dichotomy was resolved by the Woodward-Hoffmann Rules (1965), which explained that the conservation of orbital symmetry allows the reaction only when the Highest Occupied Molecular Orbital (HOMO) of one partner can overlap constructively with the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

-

Thermal [2+2]: Symmetry Forbidden (Suprafacial-Suprafacial).

-

Photochemical [2+2]: Symmetry Allowed (Excited State HOMO overlaps with Ground State LUMO).

Modern Era: C–H Functionalization (2010s–Present)

The most significant recent leap, led by groups like Phil Baran and Jin-Quan Yu , moves beyond constructing the ring. Instead, it treats the cyclobutane core as a scaffold for C(sp³)–H functionalization . Using directing groups (e.g., aminoquinolines), chemists can now install substituents onto the strained ring with high regio- and stereocontrol, mimicking the complexity found in natural products like dictazole B and piperarborenine.

Structural Dynamics & Medicinal Chemistry Utility

In drug design, substituted cyclobutanes act as superior bioisosteres.

| Feature | Medicinal Chemistry Application | Mechanistic Rationale |

| Gem-dimethyl Isostere | Metabolic Blocker | The cyclobutane ring occupies similar steric volume to a gem-dimethyl group but prevents P450 oxidation at the methyl positions. |

| Phenyl Spacer Isostere | Solubility Enhancer | Replacing a phenyl ring with a cyclobutane maintains the ~2.6–2.8 Å spacer distance but significantly lowers logP (lipophilicity) and increases sp³ character (Fsp³). |

| Conformational Lock | Receptor Selectivity | The puckered conformation creates a rigid vector for substituents, locking ligands into a bioactive conformation (e.g., glutamate analogs). |

Case Study: Metabolic Stability

Replacing a linear alkyl chain with a cyclobutane often halts "zipper-like" metabolic degradation. The rigid ring prevents the chain from adopting the conformation required for certain enzymatic active sites.

Mechanistic Visualization: The [2+2] Paradigm[1]

The following diagram illustrates the orbital symmetry constraints that dictate why UV light is required for standard alkene dimerization, whereas thermal methods require specific substrates like ketenes.

Caption: Orbital correlation diagram showing why thermal alkene dimerization is forbidden while photochemical excitation allows constructive orbital overlap.

Synthetic Methodologies & Decision Matrix

Selecting the right synthetic route depends heavily on the substitution pattern of the target cyclobutane.

Caption: Strategic selection of synthetic methodology based on target substitution patterns.

Experimental Protocols

Protocol A: Thermal [2+2] Cycloaddition (Dichloroketene)

Context: This method is ideal for generating gem-dichlorocyclobutanones, which are versatile intermediates for further functionalization (e.g., reduction to cyclobutanes or ring expansion). This protocol avoids the isolation of unstable ketenes by generating them in situ.

Reagents:

-

Trichloroacetyl chloride (Precursor)

-

Activated Zinc dust (Dehalogenating agent)

-

Cyclopentene (Olefin trap)

-

Dimethoxyethane (DME) (Solvent)

Step-by-Step Methodology:

-

Activation: Suspend zinc dust (1.5 equiv) in dry DME under nitrogen. Activate by adding a catalytic amount of CuCl and stirring for 15 minutes.

-

Addition: Add cyclopentene (1.0 equiv) to the suspension.

-

Generation: Add a solution of trichloroacetyl chloride (1.1 equiv) in DME dropwise over 1 hour. Note: The reaction is exothermic; maintain temperature at 20–25°C using a water bath.

-

Reaction: The zinc dechlorinates the acyl chloride to generate dichloroketene in situ, which immediately undergoes [2+2] cycloaddition with the cyclopentene.

-

Workup: Filter the zinc salts through Celite. Concentrate the filtrate and purify via vacuum distillation or flash chromatography.

Validation: Successful reaction is indicated by the disappearance of the olefin signal in ¹H NMR and the appearance of the characteristic cyclobutanone carbonyl stretch (~1800 cm⁻¹) in IR.

Protocol B: Photochemical Enone Dimerization

Context: The classic route to complex fused ring systems.

Reagents:

-

Cyclohexenone

-

Solvent: Dichloromethane or Acetone (Acetone can act as a triplet sensitizer)

-

Light Source: Medium-pressure Mercury Lamp (Pyrex filter to cut off <280 nm)

Methodology:

-

Dissolve cyclohexenone (0.1 M) in degassed solvent. Oxygen quenching must be avoided.

-

Place in a water-cooled immersion well reactor.

-

Irradiate through a Pyrex filter. Monitor by TLC for the disappearance of the starting enone.

-

Safety: UV radiation is damaging to eyes/skin. Reaction must be contained in a UV-shielded cabinet.

References

-

Willstätter, R., & Bruce, J. (1907). Zur Kenntnis der Cyclobutanreihe (On the knowledge of the cyclobutane series). Berichte der deutschen chemischen Gesellschaft. Link

-

Hoffmann, R., & Woodward, R. B. (1965). Selection Rules for Concerted Cycloaddition Reactions. Journal of the American Chemical Society.[1] Link

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis.[1][2][3][4][5][6] Chemical Reviews.[7] Link

-

Gutekunst, W. R., & Baran, P. S. (2011). C–H Functionalization Logic in Total Synthesis. Chemical Society Reviews.[8] Link

-

Danheiser, R. L., et al. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses.[7][8][9][10] Link

-

Xu, Y., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Journal of Organic Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. organicreactions.org [organicreactions.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgsyn.org [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthetic Routes to Functionalized Cyclobutane Rings: A Detailed Guide for Researchers

The cyclobutane motif, a four-membered carbocyclic ring, is a fascinating and increasingly important structural unit in modern organic chemistry. Its inherent ring strain, a consequence of compressed bond angles deviating from the ideal sp³ hybridization, makes it both a challenge to synthesize and a versatile intermediate for further chemical transformations.[1][2] For researchers, scientists, and drug development professionals, the ability to selectively introduce functionality onto this strained ring system opens up new avenues for the design of novel therapeutics, agrochemicals, and materials. This guide provides an in-depth exploration of the primary synthetic strategies for accessing functionalized cyclobutane rings, offering both mechanistic insights and practical, field-proven protocols.

I. The Workhorse of Cyclobutane Synthesis: [2+2] Cycloaddition Reactions

The most prominent and widely employed method for constructing the cyclobutane core is the [2+2] cycloaddition reaction.[3][4] This powerful transformation involves the union of two unsaturated components, typically alkenes, to form a four-membered ring. The feasibility and outcome of these reactions are heavily influenced by the mode of activation, which can be photochemical, thermal, or metal-catalyzed.

A. Photochemical [2+2] Cycloaddition: Harnessing Light to Forge Rings

Photochemical [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, offering a direct and often highly stereoselective route to complex four-membered rings.[5][6] This method is particularly valuable in natural product synthesis.[7] The reaction is governed by the principles of orbital symmetry, as famously elucidated by Woodward and Hoffmann. While a thermal suprafacial [2+2] cycloaddition is symmetry-forbidden, the photochemical variant is symmetry-allowed, proceeding through an excited state intermediate.[8]

Mechanism and Causality:

The reaction is typically initiated by the photoexcitation of one of the alkene partners, often an enone, to its first excited singlet state (S₁). This is followed by rapid intersystem crossing (ISC) to the more stable triplet state (T₁). The triplet-excited alkene then interacts with a ground-state alkene to form a 1,4-diradical intermediate, which subsequently undergoes spin inversion and ring closure to yield the cyclobutane product.[1][8]

To overcome the need for high-energy UV light that can damage sensitive functional groups, sensitizers are frequently employed.[1][6] A sensitizer, such as benzophenone or acetone, absorbs light and efficiently transfers its triplet energy to the alkene, allowing the reaction to proceed under milder conditions.[1][6]

Key Considerations for Protocol Design:

-

Wavelength: The choice of irradiation wavelength is critical to selectively excite the desired chromophore without causing unwanted side reactions.

-

Solvent: The solvent must be transparent at the irradiation wavelength. For sensitized reactions, ketones like acetone can serve as both the solvent and the sensitizer.[6]

-

Regioselectivity: The regiochemical outcome (head-to-head vs. head-to-tail) is influenced by the electronic nature of the substituents on the alkenes.[8]

-

Stereoselectivity: The stereochemistry of the starting alkenes is often retained in the product, making this a stereospecific process.

Protocol 1: Sensitized Photochemical [2+2] Cycloaddition of an Enone and an Alkene

This protocol describes a general procedure for the synthesis of a functionalized cyclobutane via a benzophenone-sensitized photochemical [2+2] cycloaddition.

Materials:

| Reagent/Material | Purpose |

| Enone | Substrate |

| Alkene | Substrate |

| Benzophenone | Triplet Sensitizer |

| Benzene or Toluene | Solvent (transparent to UV light) |

| High-Pressure Mercury Lamp | UV Light Source |

| Quartz Reaction Vessel | Transparent to UV light |

| Nitrogen or Argon | Inert Gas |

Procedure:

-

Preparation: In a quartz reaction vessel, dissolve the enone (1.0 eq), the alkene (1.2-2.0 eq), and benzophenone (0.1-0.3 eq) in the chosen solvent.

-

Inert Atmosphere: De-gas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the triplet excited state.

-

Irradiation: While maintaining an inert atmosphere, irradiate the solution with a high-pressure mercury lamp. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.

B. Metal-Catalyzed [2+2] Cycloadditions: A Modern Approach

In recent years, transition metal catalysis has emerged as a powerful tool for promoting [2+2] cycloaddition reactions under milder conditions and with greater control over selectivity.[9] Catalysts based on copper, ruthenium, and other metals can facilitate these reactions, often proceeding through distinct mechanistic pathways compared to their photochemical counterparts.[9]

Mechanism and Causality:

Visible-light photocatalysis, for instance, can be used for [2+2] enone cycloadditions.[9] In a typical cycle, a photocatalyst, such as [Ru(bpy)₃]Cl₂, absorbs visible light and promotes a one-electron reduction of the enone substrate.[9] The resulting radical anion then undergoes cycloaddition.[9] Copper(I) triflate (CuOTf) is another effective catalyst, particularly for the photodimerization of alkenes.[6]

Advantages of Metal-Catalyzed Methods:

-

Milder Conditions: Often proceed at room temperature with visible light, preserving sensitive functional groups.[9]

-

Enantioselectivity: Chiral catalysts can be employed to achieve highly enantioselective transformations.

-

Expanded Substrate Scope: Allows for the use of substrates that are not amenable to traditional photochemical methods.

Protocol 2: Visible-Light-Mediated [2+2] Cycloaddition of Dissimilar Acyclic Enones

This protocol, adapted from the work of Yoon and coworkers, describes the heterodimerization of two different enones using a ruthenium photocatalyst.[9]

Materials:

| Reagent/Material | Purpose |

| Enone A | Substrate |

| Enone B | Substrate |

| Ru(bpy)₃Cl₂ | Photocatalyst |

| Anhydrous Acetonitrile | Solvent |

| Blue LED Lamp | Visible Light Source |

| Schlenk Flask | Reaction Vessel for inert atmosphere |

| Nitrogen or Argon | Inert Gas |

Procedure:

-

Preparation: To a Schlenk flask, add Ru(bpy)₃Cl₂ (1-2 mol%), enone A (1.0 eq), and enone B (1.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

-

Solvent Addition: Add anhydrous, de-gassed acetonitrile via syringe.

-

Irradiation: Place the reaction mixture in front of a blue LED lamp and stir vigorously at room temperature. Monitor the reaction by TLC or GC.

-

Workup: Once the starting material is consumed, concentrate the reaction mixture in vacuo.

-

Purification: Purify the residue by flash column chromatography to yield the functionalized cyclobutane.

II. Ring Contraction Strategies: Building Small from Big

An alternative and stereoselective approach to functionalized cyclobutanes involves the contraction of five-membered rings.[10] This strategy can be particularly advantageous when the starting five-membered ring is readily available in a desired stereochemical configuration.

A Stereoselective Synthesis from Pyrrolidines

A notable example of this strategy is the stereoselective synthesis of cyclobutanes from readily accessible pyrrolidines.[10] This method, developed by Antonchick and colleagues, provides a novel entry into multisubstituted cyclobutanes.[10]

Mechanism and Causality:

The reaction proceeds by treating a polysubstituted pyrrolidine derivative with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate.[10] This is proposed to generate an iodonitrene species in situ, which reacts with the pyrrolidine to form a reactive 1,1-diazene.[10] Subsequent elimination of dinitrogen gas (N₂) generates a 1,4-biradical intermediate, which then undergoes cyclization to form the cyclobutane ring.[10][11] The stereochemistry of the starting pyrrolidine is effectively transferred to the cyclobutane product.[10]

Workflow for Pyrrolidine Ring Contraction

Caption: Workflow for the stereoselective synthesis of cyclobutanes via pyrrolidine ring contraction.

III. Other Notable Synthetic Approaches

While [2+2] cycloadditions and ring contractions are major strategies, other innovative methods have been developed to access functionalized cyclobutanes.

-

C-H Functionalization: Direct C-H functionalization of cyclobutane precursors offers a highly atom-economical approach to introduce new substituents.[12] Palladium-catalyzed C(sp³)-H arylation, for example, has been shown to be highly efficient for the synthesis of bis-arylated cyclobutanes.[12]

-

Ring Expansion of Cyclopropanes: Although less common than the reverse process, the ring expansion of cyclopropylcarbinyl systems can be a viable route to cyclobutanes, often proceeding through carbocationic intermediates.[2] The relief of ring strain from the highly strained cyclopropane can drive this transformation.[2]

-

Reactions of Strained Systems: Highly strained molecules like [1.1.1]propellane can serve as precursors to cyclobutane derivatives through reactions that involve the cleavage of the central C-C bond.[9]

IV. Conclusion and Future Outlook

The synthesis of functionalized cyclobutane rings is a vibrant and evolving field of research. The classical [2+2] photocycloaddition continues to be a robust and reliable method, while modern advancements in metal catalysis are providing milder, more selective, and enantioselective alternatives. Ring contraction strategies offer a unique and stereocontrolled entry into this ring system. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the development of new and efficient synthetic routes to functionalized cyclobutanes will undoubtedly remain a key area of investigation.

References

-

Griesbeck, A. G., & Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9196-9241. [Link]

-

ResearchGate. (n.d.). [2+2] Photochemical Cycloaddition in Organic Synthesis. Retrieved from [Link]

-

ChemistryViews. (2021, November 11). Synthesis of Cyclobutanes via Ring Contraction. [Link]

-

Griesbeck, A. G., & Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9196-9241. [Link]

-

National Institutes of Health. (2024, June 11). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. [Link]

-

ResearchGate. (n.d.). The synthetic routes to cyclobutanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in the Total Synthesis of Cyclobutane-Containing Natural Products. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. [Link]

-

Wencel-Delord, J., & Glorius, F. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4296-4305. [Link]

-

Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

-

Scribd. (n.d.). Cyclobutane Synthesis Methods Review. [Link]

-

Chemistry Steps. (n.d.). Ring Expansion Rearrangements. [Link]

-

Journal of Chemical Education. (2023). Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 3. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. scribd.com [scribd.com]

- 9. Cyclobutane synthesis [organic-chemistry.org]

- 10. chemistryviews.org [chemistryviews.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Selective Deprotection of the Boc Group in cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Introduction: Navigating the Challenges of Boc Deprotection in the Presence of Acid-Sensitive Functionalities

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness under a wide range of chemical conditions and its facile, predictable cleavage under acidic conditions.[1][] This N-protection strategy is fundamental in peptide synthesis, medicinal chemistry, and the synthesis of complex molecules. However, the very characteristic that makes the Boc group so useful—its acid lability—can present significant challenges when the substrate contains other acid-sensitive functional groups.

This application note provides a detailed guide for the deprotection of the Boc group in cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, a substrate that exemplifies this challenge. The presence of a tertiary alcohol within the cyclobutane ring introduces a significant risk of acid-catalyzed dehydration, a common side reaction that can lead to the formation of undesired olefinic byproducts and compromise the integrity of the target molecule, cis-3-amino-1-methylcyclobutanol.

Herein, we will explore various protocols for the selective removal of the Boc group, ranging from standard strong acid conditions to milder alternatives, with a focus on preserving the tertiary alcohol. We will delve into the mechanistic rationale behind each method, provide detailed, step-by-step experimental procedures, and discuss strategies for reaction monitoring, work-up, and purification of the resulting polar amino alcohol.

Understanding the Mechanistic Landscape

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The initial step involves protonation of the carbamate carbonyl oxygen, which facilitates the departure of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[]

The critical challenge with this compound lies in the potential for a competing acid-catalyzed dehydration of the tertiary alcohol. This E1-type elimination is initiated by protonation of the hydroxyl group, followed by the loss of water to form a tertiary carbocation, which can then be deprotonated to yield an alkene.

Therefore, the selection of an appropriate deprotection protocol hinges on identifying conditions that are sufficiently acidic to cleave the Boc group efficiently while being mild enough to minimize or prevent the dehydration of the tertiary alcohol.

Recommended Deprotection Protocols

We present three distinct protocols for the deprotection of this compound, each with its own advantages and considerations. The choice of method will depend on the scale of the reaction, the available reagents, and the desired balance between reaction rate and selectivity.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) - The Standard Approach

Trifluoroacetic acid is a strong acid commonly employed for Boc deprotection due to its high volatility, which simplifies its removal during work-up.[3] However, its strong acidity also increases the risk of dehydration. This protocol should be performed with careful monitoring and at low temperatures to mitigate this side reaction.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-30 minutes. The product, being a polar amino alcohol, will have a much lower Rf value than the starting material.

-

Upon completion (typically 1-3 hours), carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude cis-3-amino-1-methylcyclobutanol.

Expert Insights: The key to success with this method is maintaining a low temperature to disfavor the dehydration pathway. The use of a larger excess of TFA can sometimes lead to faster deprotection at lower temperatures. However, this must be balanced against the increased risk of side reactions.

Protocol 2: Hydrochloric Acid in 1,4-Dioxane - A Milder Alternative

A solution of hydrogen chloride in 1,4-dioxane is another widely used reagent for Boc deprotection.[4] It is generally considered milder than neat TFA and can offer improved selectivity in cases of acid-sensitive substrates.

Materials:

-

This compound

-

1,4-Dioxane, anhydrous

-

4 M HCl in 1,4-dioxane solution

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (10 mL per gram of substrate).

-

To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether to precipitate the hydrochloride salt of the product.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain cis-3-amino-1-methylcyclobutanol hydrochloride.

-

For the free amine, dissolve the hydrochloride salt in water and basify to pH > 10 with a strong base (e.g., 2 M NaOH). Extract the aqueous solution with a suitable organic solvent (e.g., DCM or ethyl acetate) and proceed with drying and concentration as in Protocol 1.

Expert Insights: The precipitation of the hydrochloride salt provides a convenient method for initial purification. The anhydrous nature of this reaction is also beneficial in preventing water-mediated side reactions.

Protocol 3: Oxalyl Chloride in Methanol - A Mild, In Situ Generated Acid System

For highly acid-sensitive substrates, an even milder approach is warranted. The reaction of oxalyl chloride with methanol generates HCl in situ at a low concentration, providing a gentle method for Boc deprotection.[5]

Materials:

-

This compound

-

Methanol, anhydrous

-

Oxalyl chloride

-

Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol (20 mL per gram of substrate) in a round-bottom flask.

-

At room temperature, add oxalyl chloride (2-3 eq) dropwise to the stirred solution. Note: This reaction is exothermic and generates gas; ensure adequate ventilation.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.

-

The resulting residue will be the hydrochloride salt of the product. Further purification can be achieved as described in the subsequent section.

Expert Insights: This method is particularly advantageous for small-scale reactions where precise control over the acidity is crucial. The generation of HCl in situ avoids the use of highly concentrated acidic solutions.

Comparative Overview of Deprotection Methods

| Method | Reagent | Temperature | Typical Reaction Time | Advantages | Disadvantages |

| Protocol 1 | TFA in DCM | 0 °C to RT | 1-3 hours | Fast, volatile reagent | High acidity, risk of dehydration |

| Protocol 2 | 4 M HCl in Dioxane | Room Temperature | 1-4 hours | Milder than TFA, product precipitates as HCl salt | Dioxane is a peroxide former and has health concerns |

| Protocol 3 | Oxalyl Chloride in Methanol | Room Temperature | 1-4 hours | Very mild, in situ acid generation | Exothermic, generates gaseous byproducts |

Workflow for Deprotection and Purification

Work-up and Purification Strategies for a Polar Amino Alcohol

The product, cis-3-amino-1-methylcyclobutanol, is a small, polar molecule that is likely to have significant water solubility. This property necessitates a carefully considered purification strategy.

1. Salt Formation and Crystallization: As demonstrated in Protocol 2, converting the free amine to its hydrochloride salt can facilitate its isolation by precipitation.[6] The resulting crystalline salt is often less soluble in organic solvents than the free base, allowing for purification by filtration and washing. Recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) can further enhance purity.

2. Ion-Exchange Chromatography: For challenging purifications or to isolate the free amine directly, ion-exchange chromatography is a powerful technique.[7][8]

-

Cation-Exchange Chromatography: A strong cation-exchange resin (e.g., Dowex 50W) can be used. The crude product is loaded onto the column in a low ionic strength solution. The positively charged amino alcohol will bind to the resin. After washing away neutral and anionic impurities, the product is eluted with a solution of a volatile base, such as aqueous ammonia or ammonium bicarbonate. Subsequent removal of the eluent by lyophilization or evaporation under reduced pressure will yield the pure free amine.

3. Silica Gel Chromatography: While challenging for highly polar compounds, silica gel chromatography can sometimes be employed. A polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide, can be effective. The ammonium hydroxide helps to prevent streaking of the amine on the acidic silica gel.

Analytical Characterization

The successful deprotection and purification should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: The most definitive method for confirming the removal of the Boc group is the disappearance of the characteristic tert-butyl signal (a singlet at ~1.4 ppm in ¹H NMR and signals at ~28 and ~80 ppm in ¹³C NMR). The appearance of signals corresponding to the cyclobutyl ring protons and the methyl group in the final product will confirm its structure.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show the molecular ion of the protonated product, confirming its molecular weight.

-

Infrared (IR) Spectroscopy: The disappearance of the carbamate C=O stretch (typically around 1680-1710 cm⁻¹) and the appearance of N-H stretching vibrations (around 3300-3500 cm⁻¹) of the primary amine will indicate a successful reaction.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient acid, low temperature, or short reaction time. | Increase the amount of acid, allow the reaction to warm to room temperature, or extend the reaction time. |

| Formation of Byproducts (Dehydration) | Reaction conditions are too harsh (too acidic or too high temperature). | Use a milder deprotection protocol (Protocol 2 or 3), decrease the reaction temperature, or reduce the concentration of the acid. |

| Low Recovery After Work-up | The product is water-soluble and is being lost in the aqueous phase. | Use a continuous liquid-liquid extractor or perform multiple extractions with a more polar solvent. Alternatively, use a purification method that avoids aqueous work-up, such as salt precipitation or ion-exchange chromatography. |

| Product Streaking on TLC Plate | The free amine is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to the TLC eluent. |

Conclusion

The selective deprotection of the Boc group in this compound is a tractable yet illustrative challenge in modern organic synthesis. By carefully considering the mechanistic pathways of both the desired deprotection and the potential dehydration side reaction, researchers can select an appropriate protocol to achieve a successful outcome. The methods outlined in this application note, from the standard TFA approach to milder alternatives, provide a range of options to suit various experimental constraints. Furthermore, a well-designed work-up and purification strategy, accounting for the polar nature of the amino alcohol product, is critical for obtaining the target compound in high purity.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.

- Agami, C., Couty, F., & Puchot-Kadouri, C. (2000).

-

D'Andrea, L. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23893-23899. [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

- Li, B., et al. (2006). Aqueous Phosphoric Acid as an Environmentally Benign, Selective, and Mild Reagent for the Deprotection of tert-Butyl Carbamates, tert-Butyl Esters, and tert-Butyl Ethers. The Journal of Organic Chemistry, 71(23), 9045-9050.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Sun, X., et al. (2004). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Amino Acids, 26(3), 321-323. [Link]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Hirs, C. H. W., Moore, S., & Stein, W. H. (1954). The chromatography of amino acids on ion exchange resins. Use of volatile acids for elution. Journal of the American Chemical Society, 76(23), 6063-6065.

-

ResearchGate. (2016). How to confirm BOC deprotection by TFA? Retrieved from [Link]

-

Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]

-

JoVE. (n.d.). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]

-

Bio-Rad. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]

- Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]

- 7. 193.16.218.141 [193.16.218.141]

- 8. researchgate.net [researchgate.net]

Technical Application Note: Handling, Storage, and Stability of cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Executive Summary

This technical guide outlines the rigorous handling, storage, and solubilization protocols for cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate (CAS: 1363381-12-7). This compound is a critical building block in medicinal chemistry, often employed as a rigid, non-aromatic linker in kinase inhibitors and GPCR ligands.

While the tert-butoxycarbonyl (Boc) group provides amine protection, the presence of a tertiary alcohol on a strained cyclobutane ring introduces specific stability risks—primarily acid-catalyzed dehydration and ring distortion. This guide prioritizes the preservation of stereochemical integrity (cis-conformation) and the prevention of elimination side-reactions.

Physicochemical Specifications

| Parameter | Specification |

| Compound Name | This compound |

| CAS Number | 1363381-12-7 |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM, THF; Low solubility in water |

| Stereochemistry | cis-1,3-substitution (Carbamate and Hydroxyl on same face) |

| Key Hazards | Irritant (H315, H319, H335) |

Storage Protocol: The "Gold Standard"

Objective: Prevent hydrolytic cleavage of the Boc group and thermal dehydration of the tertiary alcohol.

Environmental Control

While many suppliers ship this compound at ambient temperature, long-term stability requires stricter control to prevent "caking" and slow degradation.

-

Temperature: Store at 2°C to 8°C for active use. For long-term archiving (>6 months), store at -20°C .

-

Atmosphere: The compound is moderately hygroscopic. Store under an inert atmosphere (Argon or Nitrogen) if possible.

-

Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to minimize light-induced radical formation, although the compound is not highly photosensitive.

Desiccation Strategy

Moisture is the catalyst for acid-mediated decomposition.

-

Place vials inside a secondary container (e.g., a sealed desiccator or a jar with Drierite™).

-

Allow refrigerated vials to equilibrate to room temperature before opening . This prevents condensation from forming on the cold solid, which introduces water into the bulk material.

Handling & Solubilization Workflow

Causality Insight: The cyclobutane ring possesses significant ring strain (~26.3 kcal/mol).[1][2] While kinetically stable, solvation energy can occasionally induce conformational shifts if not handled gently.

Solubilization Protocol

Solvent Choice:

-

Preferred: Anhydrous DMSO (for biological assays) or Anhydrous Dichloromethane (DCM) (for synthesis).

-

Avoid: Protic solvents (Water, Ethanol) for long-term stock storage.

Step-by-Step Procedure:

-

Weighing: Use an anti-static gun if the powder is static-prone. Weigh quickly to minimize humidity exposure.

-

Dissolution: Add solvent to the vial. Vortex gently for 30 seconds.

-

Note: If sonication is required, use a water bath <30°C. High-energy sonication can generate local heat spots promoting degradation.

-

-

Stock Concentration: Prepare stocks at 10–50 mM. Higher concentrations may precipitate upon freezing.

Workflow Diagram

The following logic flow ensures sample integrity from receipt to experimental use.

Figure 1: Critical path for handling sensitive cyclobutane building blocks. Note the equilibration step to prevent moisture ingress.

Stability & Degradation Mechanisms

Scientific Rationale: The unique combination of a Boc-amine and a tertiary alcohol on a strained ring creates two distinct degradation pathways. Understanding these allows researchers to avoid specific reagents.

Acid Sensitivity (The Dual Threat)

-

Boc Removal (Intended): Strong acids (TFA, HCl) remove the Boc group to yield the free amine.

-

Dehydration (Unintended): The tertiary alcohol at position 3 is prone to acid-catalyzed elimination. Because the ring is strained, the formation of an exocyclic double bond (isobutylene-like structure) can be energetically favorable under harsh conditions, destroying the molecule's core scaffold.

Thermal Instability

Prolonged exposure to temperatures >40°C can accelerate the elimination of the tertiary hydroxyl group, especially if trace acid is present.

Degradation Logic Map

Figure 2: Competing reaction pathways. Pathway B (Dehydration) is the primary stability risk during storage and improper handling.

Safety & Disposal

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. The compound is an irritant to mucous membranes.

-

Inhalation: Handle in a fume hood to avoid inhaling dust.

-

Disposal: Dispose of as solid organic waste. Do not flush down drains.

References

-

PubChem. tert-butyl N-(3-hydroxycyclobutyl)carbamate Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

-

Wong, H. N. C., et al. "The application of cyclobutane derivatives in organic synthesis." Topics in Current Chemistry, 2006. Available at: [Link]

- Nam, T. G., et al. "Conformationally constrained analogues of amino acids: Synthesis of cis- and trans-3-aminocyclobutanecarboxylic acids." Journal of Organic Chemistry. (General reference for cyclobutane amino acid handling).

Sources

Application Note: Strategic Chiral Resolution of Cyclobutane Derivatives

Abstract

Cyclobutane derivatives serve as critical rigid scaffolds in modern drug discovery, imparting defined spatial orientation to pharmacophores (the "Fsp3" effect). However, the high ring strain (~26.3 kcal/mol) and the simultaneous presence of cis/trans diastereomers and enantiomers present unique separation challenges. This guide details three validated workflows for the resolution of cyclobutane racemates: High-Performance Liquid Chromatography (HPLC) screening, Enzymatic Kinetic Resolution (EKR), and Diastereomeric Salt Crystallization.

The Analytical Front: Chiral HPLC/SFC Screening Strategy

Direct chromatographic resolution is the gold standard for analytical purity assessment and early-stage preparative isolation. Due to the rigid "puckered" conformation of cyclobutane, these molecules often exhibit high selectivity on polysaccharide-based chiral stationary phases (CSPs).

Mechanistic Insight

Resolution depends on the "Three-Point Interaction" model. The rigid cyclobutane ring acts as a spacer that fixes substituents in specific vectors, often enhancing the fit into the chiral grooves of amylose or cellulose tris-carbamate polymers compared to flexible alkyl chains.

Experimental Protocol: The "4-Column, 2-Mode" Matrix

Objective: Rapidly identify a baseline separation (

Materials:

-

Columns: Immobilized Polysaccharide Phases (e.g., Chiralpak IA/IB/IC/ID or Lux i-Series). Note: Immobilized phases are required to tolerate broad solvent ranges.

-

Mobile Phases:

-

Normal Phase (NP): n-Hexane / Isopropanol (IPA) or Ethanol (EtOH).

-

Polar Organic Mode (PO): 100% Methanol (MeOH) or Acetonitrile (ACN) with 0.1% DEA (for bases) or TFA (for acids).

-

Step-by-Step Workflow:

-

Sample Prep: Dissolve 1 mg of racemate in 1 mL of EtOH (or Mobile Phase). Filter through 0.2 µm PTFE.

-

Primary Screen (Normal Phase):

-

Set flow rate to 1.0 mL/min (4.6 mm ID column).

-

Run isocratic 90:10 (Hexane:IPA).

-

Success Criterion: If partial separation occurs (

), optimize gradient.

-

-

Secondary Screen (Polar Organic):

-

If NP fails, switch to 100% MeOH or ACN. This is particularly effective for cyclobutane amino acids or highly polar derivatives.

-

-

Optimization:

-

Temperature: Lowering T (

) often improves resolution for rigid rings by reducing thermal motion, locking the analyte into the CSP groove.

-

Data Presentation: Representative Screening Results

Table 1: Separation factors (

| Stationary Phase | Mobile Phase | Selectivity ( | Resolution ( | Notes |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hex/IPA (90:10) | 1.05 | 0.9 | Partial separation. |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hex/EtOH (85:15) | 1.35 | 2.8 | Baseline achieved. |

| Amylose tris(3-chlorophenylcarbamate) | 100% MeOH | 1.12 | 1.4 | Good alternative for solubility. |

Workflow Visualization

Figure 1: Decision tree for rapid chiral method development using immobilized polysaccharide columns.

The Biocatalytic Route: Enzymatic Kinetic Resolution (EKR)

For cyclobutane esters (e.g., diesters or hydroxy-esters), enzymatic resolution is highly scalable. Lipases like Candida antarctica Lipase B (CAL-B) are effective because the cyclobutane ring strain does not inhibit the enzyme's active site, provided the substituents are not sterically blocking the carbonyl.

Mechanism

The enzyme preferentially hydrolyzes one enantiomer of a racemic ester (or transesterifies a racemic alcohol) based on steric fit. The "fast" reacting enantiomer becomes the product (acid/ester), while the "slow" enantiomer remains as the starting material.

Protocol: Hydrolysis of Cyclobutane Diesters

Target: Resolution of trans-cyclobutane-1,2-dicarboxylate.

-

Reaction Setup:

-

Suspend Racemic Diester (10 mmol) in Phosphate Buffer (0.1 M, pH 7.2) with 10% Acetone (co-solvent for solubility).

-

Add CAL-B (Novozym 435) or Pig Liver Esterase (PLE) (10-20 mg/mmol substrate).

-

-

Monitoring:

-

Maintain pH 7.2 using an autotitrator with 1M NaOH. The consumption of NaOH correlates directly to conversion.

-

Stop reaction at 50% conversion (theoretical maximum for kinetic resolution).

-

-

Workup:

-

Filter off the enzyme (reusable).

-

Extract the unreacted diester (Enantiomer A) with Ethyl Acetate at pH 7.

-

Acidify the aqueous layer to pH 2 and extract the mono-acid product (Enantiomer B).

-

-

Self-Validation:

-

Check enantiomeric excess (

) of both fractions via the HPLC method developed in Section 1. If

-

Figure 2: Kinetic resolution pathway separating the unreacted ester from the hydrolyzed acid product.

The Scale-Up Workhorse: Diastereomeric Salt Crystallization

When HPLC is too expensive and enzymes fail, classical resolution via salt formation remains the most robust method for multi-kilogram batches, particularly for cyclobutane carboxylic acids (e.g., intermediates for TAK-828F).

Mechanism

A racemic acid reacts with an enantiopure amine (Resolving Agent) to form two diastereomeric salts (

Protocol: Resolution of Cyclobutane Carboxylic Acid

Materials:

-

Substrate: Racemic cis-3-substituted cyclobutane carboxylic acid.

-

Resolving Agents: (S)-(-)-

-Phenylethylamine, (S)-2-Aminobutane, or Quinine. -

Solvent: Ethanol/Water or Isopropanol.

Step-by-Step Workflow:

-

Screening (The "Dutch" Method):

-

Prepare 0.1 mmol of racemate in 5 different vials.

-

Add 0.5 equivalents of 5 different chiral amines.

-

Add solvent to dissolve at reflux (

). -

Cool slowly to room temperature (

/min). -

Observation: Inspect for crystals.[1] No crystals = too soluble (change solvent). Amorphous solid = bad lattice (change amine).

-

-

Scale-Up (The Validated Hit):

-

Dissolve 10 g Racemate and 0.55 eq. of Chiral Amine in minimal hot Ethanol.

-

Seeding: At

, add a small seed crystal of the pure diastereomeric salt (obtained from screening). This is critical for cyclobutanes to prevent oiling out. -

Cool to

over 4 hours.

-

-

Liberation:

-

Filter crystals.

-

Suspend in water and acidify with 1M HCl.

-

Extract the free chiral acid with MTBE.

-

Summary of Techniques

| Technique | Scope | Pros | Cons |

| Chiral HPLC/SFC | Analytical to g-scale | Universal; high purity (>99.5% ee); rapid development. | High cost of CSPs; solvent consumption (mitigated by SFC). |

| Enzymatic (EKR) | g to kg-scale | Low cost; environmentally benign; separates chemically distinct species (acid vs ester). | Max 50% yield; requires specific functional groups (ester/alcohol). |

| Crystallization | kg to ton-scale | Lowest cost; robust for manufacturing. | Labor-intensive R&D; requires screening of resolving agents. |

References

-

BenchChem. A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. (2025).[2][3][4] Link

-

Takeda Pharmaceutical Co. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. Journal of Organic Chemistry (2021). Link

-

Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link

-

Sigma-Aldrich (Merck). Amino Acid and Peptide Chiral Separations Application Guide.Link

-

Master Organic Chemistry. Ring Strain in Cyclopropane and Cyclobutane. (2014).[5][6] Link

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 3-hydroxy-3-methylcyclobutylcarbamate

Welcome to the technical support guide for the synthesis of 3-hydroxy-3-methylcyclobutylcarbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure a successful and efficient synthesis.

Synthetic Overview

The synthesis of 3-hydroxy-3-methylcyclobutylcarbamate is a multi-step process that requires careful control of reaction conditions to maximize yield and purity. A common and logical synthetic pathway involves two key transformations:

-

Step 1: Grignard Addition. The synthesis begins with the nucleophilic addition of a methyl Grignard reagent (CH₃MgBr) to a cyclobutanone precursor, typically 3-oxocyclobutane-1-carboxylic acid or its ester derivative. This step forms the tertiary alcohol, 3-hydroxy-3-methylcyclobutane-1-carboxylic acid.

-

Step 2: Curtius Rearrangement. The carboxylic acid is then converted into an acyl azide, which undergoes a Curtius rearrangement upon heating to form an isocyanate intermediate.[1][2] This highly reactive isocyanate is subsequently trapped with a suitable nucleophile (e.g., water or an alcohol) to yield the final carbamate product.[3][4]

This guide will address potential issues in each of these critical stages.

Caption: General synthetic route to 3-hydroxy-3-methylcyclobutylcarbamate.

Troubleshooting Guide & FAQs

Part 1: Grignard Addition Stage

Question 1: My yield of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid is significantly lower than expected. What are the common causes?

Answer: Low yields in this Grignard addition step are frequently due to competing side reactions or suboptimal reaction conditions. The primary culprits are typically:

-

Acid-Base Reaction: The most significant side reaction is the deprotonation of the carboxylic acid by the Grignard reagent. Grignard reagents are potent bases and will react with the acidic proton of the carboxylic acid to form a magnesium carboxylate and methane.[5][6] This consumes two equivalents of the Grignard reagent for every molecule of starting material that is deprotonated, effectively halting the desired nucleophilic addition.

-

Enolization of the Ketone: The methyl Grignard reagent can also act as a base to deprotonate the α-carbon of the cyclobutanone, forming a magnesium enolate. This pathway is less common with methyl Grignard but can become significant if there is steric hindrance around the carbonyl group.

-

Contamination with Water: The presence of water in the solvent or on the glassware will rapidly quench the Grignard reagent, reducing its effective concentration and leading to lower yields.[7]

Troubleshooting Protocol:

| Symptom | Potential Cause | Recommended Action |

| Low yield, significant starting material recovery | Insufficient Grignard reagent | Use at least 2.5-3.0 equivalents of CH₃MgBr to account for deprotonation of the carboxylic acid. |

| Formation of a complex mixture of byproducts | Reaction temperature too high | Maintain a low reaction temperature (0 °C to -20 °C) during the Grignard addition to favor nucleophilic addition over enolization. |

| Reaction fails to initiate or proceeds sluggishly | Water contamination | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. A milky appearance in the solution often indicates water contamination.[7] |

| Low yield, even with excess Grignard reagent | Starting material protection needed | Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the Grignard reaction. This prevents the acid-base side reaction. The ester can then be hydrolyzed back to the carboxylic acid after the addition.[8] |

digraph "Grignard_Side_Reactions" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Start [label="3-Oxocyclobutane-\n1-carboxylic Acid + CH₃MgBr", fillcolor="#F1F3F4"];

Desired_Path [label="Nucleophilic Addition\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Path1 [label="Acid-Base Reaction\n(Deprotonation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Path2 [label="Enolization\n(Enolate Formation)", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Desired_Path [label="Low Temp,\nEster Protection"]; Start -> Side_Path1 [label="Acidic Proton"]; Start -> Side_Path2 [label="High Temp,\nSteric Hindrance"]; }

Caption: Competing pathways in the Grignard addition step.

Part 2: Curtius Rearrangement & Carbamate Formation

Question 2: During the Curtius rearrangement, I am observing the formation of urea-based byproducts and a low yield of the desired carbamate. Why is this happening?

Answer: The formation of urea byproducts is a classic issue in reactions involving isocyanate intermediates and indicates the presence of water and primary amines. The isocyanate generated during the Curtius rearrangement is highly electrophilic and will react with various nucleophiles.[1][2]

-

Reaction with Water: If water is present in the reaction mixture, it can add to the isocyanate to form an unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield a primary amine (3-amino-1-methylcyclobutanol).[9]

-

Reaction with the Primary Amine Product: The newly formed primary amine is nucleophilic and can react with another molecule of the isocyanate intermediate to form a disubstituted urea. This side reaction consumes two molecules of the key intermediate for every one molecule of urea byproduct formed, drastically reducing the yield of the desired carbamate.

Troubleshooting Protocol:

| Symptom | Potential Cause | Recommended Action |

| Presence of urea byproducts in NMR/LC-MS | Water in the reaction solvent or reagents | Use rigorously dried, anhydrous solvents for the rearrangement. Ensure the acyl azide precursor is completely dry before heating. |

| Incomplete conversion to the carbamate | Insufficient trapping nucleophile or low reaction temperature | Ensure a sufficient excess of the desired nucleophile (e.g., t-butanol for a Boc-carbamate) is present to trap the isocyanate as it forms. The rearrangement often requires heating, but the temperature should be carefully controlled to prevent decomposition. |

| Formation of multiple unidentified byproducts | Overheating during rearrangement | The Curtius rearrangement should be performed at the lowest temperature that allows for a reasonable reaction rate. Overheating can lead to decomposition of the acyl azide or the isocyanate intermediate. |

Experimental Protocol: Modified Curtius Rearrangement for Cleaner Carbamate Synthesis

-

Acyl Azide Formation:

-

Dissolve the 3-hydroxy-3-methylcyclobutane-1-carboxylic acid in an anhydrous solvent like toluene or THF.

-

Add diphenylphosphoryl azide (DPPA) and a non-nucleophilic base such as triethylamine (TEA).

-

Stir the reaction at room temperature until the carboxylic acid is fully converted to the acyl azide (monitor by TLC or IR spectroscopy for the characteristic azide stretch at ~2140 cm⁻¹).

-

-

Rearrangement and Trapping:

-

To the same reaction vessel, add an excess (3-5 equivalents) of anhydrous t-butanol.

-

Heat the mixture gently (typically 60-80 °C) and monitor the disappearance of the acyl azide and the formation of the Boc-protected carbamate. The nitrogen gas evolution serves as a visual indicator of the reaction's progress.[9]

-

This one-pot procedure minimizes the handling of the potentially explosive acyl azide and ensures the isocyanate is trapped as it forms, reducing the likelihood of urea formation.

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. softbeam.net:8080 [softbeam.net:8080]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

optimizing reaction conditions for cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Technical Support Center: Optimization of cis-tert-Butyl 3-hydroxy-3-methylcyclobutylcarbamate Synthesis

Current Status: Operational Topic: Reaction Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of This compound , a critical scaffold often utilized in the synthesis of JAK inhibitors (e.g., Upadacitinib).[1] The core transformation involves the nucleophilic addition of a methyl organometallic reagent to tert-butyl (3-oxocyclobutyl)carbamate .

Critical Quality Attribute (CQA): The "cis" designation typically refers to the syn-relationship between the C1-carbamate and the C3-hydroxyl group. Achieving high diastereomeric ratio (d.r.) favoring this isomer is the primary technical challenge.

Module 1: Reaction Setup & Reagent Control

FAQ 1.1: Why am I observing high amounts of recovered starting material despite using excess Grignard reagent?

Diagnosis: Competitive Enolization.

Root Cause: The starting material, tert-butyl (3-oxocyclobutyl)carbamate, possesses acidic

Troubleshooting Protocol:

-

Temperature Control: The reaction must be initiated at cryogenic temperatures (-78°C ). Do not allow the internal temperature to rise above -60°C during addition.

-

Reagent Switch: Consider using Methyllithium (MeLi) in the presence of Cerium(III) chloride (CeCl

) (organocerium variant). Lanthanides increase the oxophilicity (nucleophilicity toward carbonyls) while suppressing basicity, significantly reducing enolization. -

Addition Rate: Slow dropwise addition is mandatory to prevent localized heating hotspots that favor the basicity pathway.

FAQ 1.2: How do I maximize the cis (syn-OH/NHBoc) diastereoselectivity?

Mechanism: Stereocontrol is governed by the puckering of the cyclobutane ring.

-

Conformation: The bulky tert-butyl carbamate group at C1 prefers the pseudo-equatorial position to minimize steric strain.

-

Trajectory: The nucleophile (Methyl group) approaches the carbonyl from the face opposite the bulky carbamate group (steric approach control).

-

Outcome: Axial attack of the methyl group places it trans to the carbamate. Consequently, the resulting hydroxyl group forms cis to the carbamate.

Optimization Table: Solvent & Additive Effects

| Variable | Recommendation | Rationale |

| Solvent | THF or TBME | Ethers coordinate Mg, stabilizing the reagent. THF is standard; TBME (tert-butyl methyl ether) can improve d.r. due to steric bulk. |

| Temperature | -78°C to -40°C | Kinetic control favors the "axial attack" (anti-to-Boc), yielding the desired cis-alcohol. Higher temps allow thermodynamic equilibration. |

| Additive | CeCl | Promotes 1,2-addition over enolization; often enhances diastereoselectivity by coordinating the carbonyl oxygen. |

Module 2: Experimental Workflow & Visualization

Standard Operating Procedure (SOP): MeMgBr Addition

-

Preparation: Charge an oven-dried flask with tert-butyl (3-oxocyclobutyl)carbamate (1.0 equiv) and anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Add MeMgBr (3.0 M in ether, 1.2–1.5 equiv) dropwise over 30–60 minutes. Monitor internal temperature.

-

Reaction: Stir at -78°C for 2 hours. Monitor conversion by TLC (stain with KMnO

or Ninhydrin) or GC-MS. -

Quench: While still cold, quench with saturated aqueous NH

Cl. -

Extraction: Warm to room temperature, extract with EtOAc, wash with brine, and dry over Na

SO

Visualizing the Reaction Pathway

Figure 1: The reaction pathway highlights the kinetic preference for axial attack, leading to the desired cis-isomer, while warning against the enolization side-path.

Module 3: Purification & Isolation

FAQ 3.1: The crude NMR shows a mixture of isomers. How do I purify the cis isomer?

Separation Strategy: While the reaction naturally favors the cis-isomer (ratios of 3:1 to >10:1 depending on conditions), purification is often required to reach Pharma-grade purity (>99% d.e.).

-

Crystallization (Preferred for Scale):

-

The cis-isomer is typically a solid, while the trans-isomer often remains an oil or has a lower melting point.

-

Solvent System: Dissolve the crude mixture in minimal hot Ethyl Acetate , then slowly add n-Heptane or n-Hexane until turbidity appears. Cool slowly to 0°C.

-

Note: If the d.r. is low (<3:1), column chromatography may be required before crystallization.

-

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (40-63 µm).

-

Mobile Phase: Gradient of 20% to 50% EtOAc in Hexanes.

-

Elution Order: The cis-isomer (OH and NHBoc syn) typically elutes after the trans-isomer due to stronger interaction of the accessible polar groups with the silica, though this can vary based on specific column chemistry. Always verify fractions by NMR.

-

FAQ 3.2: How do I confirm the stereochemistry?

Analytical Validation:

-

1H-NMR (NOESY/ROESY): Look for a Through-Space correlation (NOE) between the Methyl protons (at C3) and the Methine proton (at C1).

-

Trans-isomer (Methyl cis to NHBoc): Strong NOE between Me and C1-H.

-

Cis-isomer (Methyl trans to NHBoc): Weak or NO NOE between Me and C1-H. Instead, you may see NOE between the Methyl and the C2/C4 protons.

-

Module 4: Safety & Scalability

Hazard Identification:

-

Exotherm: The quenching of excess Grignard/MeLi is highly exothermic. On a large scale (>100g), quench by adding the reaction mixture into a chilled solution of NH

Cl, rather than adding water to the reaction. -

Gas Evolution: Methane gas is generated during the quench. Ensure adequate venting.

Scalability Check:

For multi-kilogram batches, the MeLi/CeCl

References

-

World Intellectual Property Organization (WIPO). Process for the preparation of Janus Kinase Inhibitors. WO 2017/066775.[2] (Describes the synthesis of Upadacitinib intermediates including the cyclobutane scaffold).

-

American Chemical Society (ACS). Synthesis of Cyclobutane-Fused Scaffolds. Org.[3] Process Res. Dev. (General reference for Grignard addition to cyclobutanones).

-

PubChem. this compound - Compound Summary. National Library of Medicine.

-

Google Patents. Synthesis methods for upadacitinib and intermediate thereof. US20210323971A1.

Sources

Technical Support Center: Catalyst Poisoning in cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate Reactions

Ticket ID: #CIS-3-OH-CAT-001 Status: Open Support Tier: Senior Application Scientist Subject: Troubleshooting catalyst deactivation and stereoselectivity loss during synthesis and functionalization.

Executive Summary

You are likely accessing this guide because you are encountering stalled conversions, poor stereoselectivity (cis vs. trans), or catalyst precipitation (Pd black) when working with cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate .

This scaffold is a high-value pharmacophore (often used in JAK inhibitors and other kinase targets) due to its rigid cyclobutane ring which orients substituents in precise vectors. However, its functional density—specifically the Boc-protected amine , the tertiary alcohol , and the strained ring —creates a "perfect storm" for catalyst poisoning.[1]

This guide isolates the three primary failure modes:

-

Upstream Sulfur Carryover: The "invisible" poison from cyclobutane ring synthesis.

-

Competitive Chelation: The Boc-carbamate and tertiary -OH acting as inhibitory ligands.

-

Stereochemical Drift: Catalyst modification leading to loss of cis-selectivity during ketone reduction.

Diagnostic Workflow

Before altering reaction parameters, use this logic flow to identify the specific poisoning mechanism.[1]

Figure 1: Decision tree for isolating catalyst deactivation modes based on reaction type and visual observations.

Module 1: The "Hidden" Poison (Sulfur Carryover)

The Scenario

You are synthesizing the cis-alcohol via hydrogenation or Ruthenium-catalyzed transfer hydrogenation of N-Boc-3-oxocyclobutanamine . The reaction stalls at 20-40% conversion regardless of catalyst loading.

The Mechanism

Cyclobutane rings are frequently synthesized via [2+2] cycloadditions or sulfur-ylide mediated ring closures (e.g., Corey-Chaykovsky-type reactions or dithiane deprotections).[1]

-

The Poison: Trace amounts of sulfides or thiols (

ppm) bind irreversibly to Pt, Pd, Ru, and Rh surfaces.[1] -